molecular formula C15H13NO4 B14362309 5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid CAS No. 96327-42-3

5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

Cat. No.: B14362309
CAS No.: 96327-42-3
M. Wt: 271.27 g/mol
InChI Key: UWZMVFOQEGRQRN-UHFFFAOYSA-N
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Description

5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is a complex organic compound that features a pyrrolizine ring system substituted with a hydroxybenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-hydroxybenzoyl chloride, which can be synthesized from 3-hydroxybenzoic acid through a reaction with thionyl chloride . This intermediate is then reacted with a suitable pyrrolizine derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-(3-Ketobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.

    Reduction: Formation of 5-(3-Hydroxybenzyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzoic acid: A simpler compound with similar functional groups but lacking the pyrrolizine ring.

    2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid: Lacks the hydroxybenzoyl group but shares the pyrrolizine ring system.

    5-(3-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid: Similar structure with a methoxy group instead of a hydroxy group.

Uniqueness

5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is unique due to the combination of the hydroxybenzoyl group and the pyrrolizine ring system, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.

Properties

96327-42-3

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

5-(3-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

InChI

InChI=1S/C15H13NO4/c17-10-3-1-2-9(8-10)14(18)13-5-4-12-11(15(19)20)6-7-16(12)13/h1-5,8,11,17H,6-7H2,(H,19,20)

InChI Key

UWZMVFOQEGRQRN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC(=CC=C3)O)C1C(=O)O

Origin of Product

United States

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